1-Docosanethiol
Overview
Description
1-Docosanethiol is an organic compound with the chemical formula CHS . It is a thiol, meaning it contains a sulfide functional group (-S-) and belongs to the class of organic compounds known as long-chain thiols .
Synthesis Analysis
1-Docosanethiol can be synthesized by the borohydride reduction of silver nitrate, stabilized by means of 1-dodecanethiol providing sulfur atom in a two-phase system involving water and organic solvent . The synthesis involves the conversion of 1-dodecanol to 1-dodecanethiol, which can be achieved using various methods such as reduction with hydrogen sulfide or reaction with thionyl chloride .Molecular Structure Analysis
The structure of 1-Docosanethiol features a linear carbon chain with two sulfur atoms attached at the end. This carbon chain is composed of twelve carbons and thus gives the compound its dodecan prefix .Chemical Reactions Analysis
1-Docosanethiol can undergo reactions with other compounds to form covalent bonds, such as thioetherifications with other sulfides or Michael additions with activated olefins . It can also be used in self-assembled monolayers to protect cobalt surfaces from oxidation .Physical And Chemical Properties Analysis
1-Docosanethiol is insoluble in water but soluble in organic solvents such as hexane, toluene, and chloroform . It has a boiling point of approximately 404.1±8.0 °C at 760 mmHg . It also exhibits weak antioxidant activity in vivo .Scientific Research Applications
Adsorption and Molecular Ordering
1-Docosanethiol (CH3(CH2)21SH) shows significant potential in the study of adsorption and molecular ordering on various surfaces. Himmelhaus et al. (1998) explored the adsorption of docosanethiol on polycrystalline silver surfaces, revealing insights into the interactions and orientation of hydrocarbon backbones in self-assembled monolayers (SAMs) (Himmelhaus et al., 1998). Additionally, Himmelhaus et al. (2000) further investigated this compound's adsorption onto gold surfaces, identifying distinct phases in the formation of SAMs and their interaction with substrates (Himmelhaus et al., 2000).
Functional Group Differentiation via STM
1-Docosanethiol has been instrumental in differentiating functional groups using Scanning Tunneling Microscopy (STM). Venkataraman et al. (1995) compared STM images of 1-docosanethiol with other compounds, noting that the presence of S-H and S-S functional groups in 1-docosanethiol resulted in distinctive bright spots in the STM images. This research highlighted the unique interactions of sulfur atoms with underlying graphite substrates, offering valuable insights for molecular imaging (Venkataraman et al., 1995).
Metal Pattern Generation
1-Docosanethiol has also been utilized in the generation of metal patterns. Sondag-Huethorst et al. (1994) demonstrated the use of a docosanethiol monolayer as a resist in electron beam lithography for producing submicron metal patterns. This application showcases the compound's potential in intricate material fabrication processes (Sondag-Huethorst et al., 1994).
Kinetics of Monolayer Formation
The kinetics of long-chain n-alkanethiolate monolayer formation, including docosanethiolate, on polycrystalline gold surfaces, was studied by Bensebaa et al. (1997). Their research provided detailed insights into the ordering properties of these self-assembled monolayers, highlighting the effects of immersion time, temperature, and solvent on the molecular organization (Bensebaa et al., 1997).
Safety And Hazards
Future Directions
While specific future directions for 1-Docosanethiol are not mentioned, it shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields .
properties
IUPAC Name |
docosane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMLOHQRXHPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294659 | |
Record name | 1-Docosanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Docosanethiol | |
CAS RN |
7773-83-3 | |
Record name | 1-Docosanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Docosanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Docosanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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